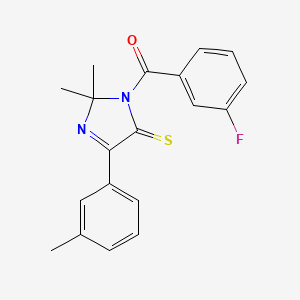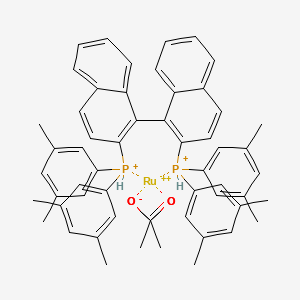
2-(4-Chlorophenoxy)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)ethylamine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of phenoxyethanol, where the hydroxyl group is replaced by an amine group, and a chlorine atom is attached to the phenyl ring. This compound is used as a building block in the synthesis of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethylamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then converted to the corresponding amine through a nucleophilic substitution reaction with ammonia or an amine source .
-
Step 1: Formation of 2-(4-Chlorophenoxy)ethanol
Reactants: 4-chlorophenol, ethylene oxide
Conditions: Basic medium, typically using sodium hydroxide
Reaction: [ \text{C}_6\text{H}_4\text{ClOH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} ]
-
Step 2: Conversion to this compound
Reactants: 2-(4-chlorophenoxy)ethanol, ammonia or an amine source
Conditions: Elevated temperature and pressure
Reaction: [ \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: 2-(4-Nitrophenoxy)ethylamine
Reduction: 2-(4-Chlorophenoxy)ethanol
Substitution: 2-(4-Methoxyphenoxy)ethylamine
Scientific Research Applications
2-(4-Chlorophenoxy)ethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)ethylamine involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Cholesterol Biosynthesis Inhibition: Derivatives of the compound have been shown to inhibit enzymes involved in cholesterol biosynthesis, potentially lowering cholesterol levels.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)ethylamine: Similar structure but with the chlorine atom in the ortho position.
2-(4-Chlorophenyl)ethylamine: Similar structure but with the phenyl ring directly attached to the ethylamine group.
Uniqueness
2-(4-Chlorophenoxy)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and cholesterol biosynthesis makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHXAAXEJWSEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)




![3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2357929.png)
![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)

![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)


